ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate
Description
Ethyl 1-(6-chloropyridin-2-yl)cyclohexane-1-carboxylate (CAS Ref: 10-F792006) is a cyclohexane-based ester derivative functionalized with a 6-chloropyridin-2-yl substituent. The compound is commercially available in quantities ranging from 100 mg to 1 g, with pricing starting at €350.00 for 100 mg .
Properties
IUPAC Name |
ethyl 1-(6-chloropyridin-2-yl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-4-3-5-10-14)11-7-6-8-12(15)16-11/h6-8H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRMEVQPSPJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate involves several steps. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with cyclohexanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Analogs
Ethyl 1-(6-Chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1150164-74-1)
- Molecular Formula : C₁₂H₁₂ClN₃O₂
- Molecular Weight : 265.69 g/mol
- Key Features: Replaces the cyclohexane ring with a pyrazole ring.
- Synthesis : Involves coupling reactions between pyrazole intermediates and 6-chloropyridine derivatives .
- Commercial Availability: Priced at $160.00/g (Santa Cruz Biotechnology) .
Ethyl 1-(6-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 1128268-00-7)
- Molecular Formula : C₁₂H₉ClF₃N₃O₂
- Molecular Weight : 319.67 g/mol
- Key Features : Incorporates a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring, increasing electronegativity and metabolic stability.
- Physicochemical Properties : Predicted density = 1.48 g/cm³; boiling point = 411.9°C .
Cyclohexane Carboxylate Derivatives with Heterocyclic Modifications
Methyl 1-(2-Chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexane-1-carboxylate (CAS Not Provided)
- Molecular Formula : C₁₅H₁₅ClN₄O₃ (inferred from synthesis steps)
- Key Features : Replaces the pyridine ring with a pyrrolopyrimidine system. The formyl group (-CHO) introduces reactivity for further derivatization.
- Synthesis: Multi-step process involving Sonogashira coupling, cyclization, and deprotection .
1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (CAS Not Provided)
- Molecular Formula : C₁₁H₁₂ClIN₄O
- Molecular Weight : 380.6 g/mol (ESI+ m/z: 381 [M+H]⁺)
Structural and Functional Analysis
Tabulated Comparison
Key Trends
- Bioisosteric Replacements : Pyrazole analogs retain the 6-chloropyridine moiety but alter the core ring system, impacting solubility and target engagement .
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and iodo substituents enhance stability and halogen bonding, respectively .
- Synthetic Complexity : Cyclohexane derivatives often require multi-step syntheses (e.g., cyclization, coupling), whereas pyrazole analogs are more straightforward .
Biological Activity
Ethyl 1-(6-Chloropyridin-2-yl)cyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexane ring and a chloropyridine moiety. This structural arrangement is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that derivatives of this compound can modulate various signaling pathways, including those involved in cancer progression and cardiovascular diseases.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting certain kinases, which play critical roles in cell proliferation and survival.
- Modulation of Gene Expression : It may affect the expression of genes involved in inflammatory responses and cellular stress.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 3.5 | Inhibition of cell proliferation |
| A549 (Lung cancer) | 4.2 | Modulation of apoptotic pathways |
These results indicate that the compound has a promising profile as an anti-cancer agent, particularly in inducing apoptosis and inhibiting cell growth.
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound. Animal models treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
-
Case Study 1: Breast Cancer Treatment
- Objective : Evaluate the anti-tumor effects in MCF-7 xenograft models.
- Findings : Significant reduction in tumor volume (up to 60%) after treatment with the compound over four weeks.
-
Case Study 2: Cardiovascular Disease
- Objective : Assess the impact on vascular endothelial growth factor (VEGF) signaling.
- Findings : The compound inhibited VEGF-induced angiogenesis in vitro and reduced vascular permeability in vivo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring and cyclohexane structure have been systematically studied to enhance potency and selectivity against specific targets.
Key SAR Insights:
- Substituents at the 6-position of the pyridine ring significantly influence binding affinity to target proteins.
- Modifications to the ester group can enhance solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
